molecular formula C7H9F6NO2 B1454724 ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate CAS No. 78185-92-9

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate

Cat. No.: B1454724
CAS No.: 78185-92-9
M. Wt: 253.14 g/mol
InChI Key: PGOSQXOLEQZPBM-UHFFFAOYSA-N
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Description

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate is a chemical compound with the molecular formula C7H9F6NO2. It is known for its unique structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate is unique due to its combination of amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance the compound’s stability, bioavailability, and activity .

Properties

IUPAC Name

ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOSQXOLEQZPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78185-92-9
Record name 4,4,4,4',4',4'-Hexafluorovaline, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate
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ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate
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ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate
Reactant of Route 6
ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate

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